4-Cyano-3,5-difluorobenzyl alcohol chemical structure and molecular weight
4-Cyano-3,5-difluorobenzyl alcohol chemical structure and molecular weight
Executive Summary
In contemporary drug discovery and agrochemical development, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Cyano-3,5-difluorobenzyl alcohol (also systematically named 2,6-difluoro-4-(hydroxymethyl)benzonitrile) is a highly versatile bifunctional intermediate[1]. Featuring a strongly electron-withdrawing fluorinated nitrile core paired with a reactive benzylic alcohol, this compound serves as a critical linchpin for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and a field-proven, chemoselective synthetic workflow.
Physicochemical Profiling & Structural Analysis
Accurate structural characterization is the foundation of reproducible synthetic chemistry. The table below summarizes the core quantitative and structural data for 4-Cyano-3,5-difluorobenzyl alcohol[1].
| Parameter | Value |
| Chemical Name | 4-Cyano-3,5-difluorobenzyl alcohol |
| IUPAC Name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile |
| CAS Number | 433939-89-0 |
| Molecular Formula | C8H5F2NO |
| Molecular Weight | 169.13 g/mol |
| SMILES Code | FC1=C(C#N)C(F)=CC(CO)=C1 |
Mechanistic Insights: The Role of the Fluorinated Core
The strategic placement of two fluorine atoms ortho to the nitrile group exerts a profound inductive electron-withdrawing effect across the aromatic system.
-
Metabolic Shielding: The strong C–F bonds block cytochrome P450-mediated oxidative metabolism at the 3- and 5-positions, a common liability in unfluorinated benzonitriles.
-
Nitrile Activation: The electron-deficient nature of the ring increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack during the synthesis of tetrazoles (bioisosteres for carboxylic acids) or amidines.
-
Benzylic Functionalization: The primary hydroxyl group provides a reliable synthetic handle. It can be readily oxidized to an aldehyde, etherified, or converted into a potent alkylating agent (e.g., via bromination to yield 4-(bromomethyl)-2,6-difluorobenzonitrile)[2].
Fig 1: Functional group reactivity and structural profiling of the fluorinated core.
Chemoselective Synthetic Workflow
A common challenge in synthesizing 4-Cyano-3,5-difluorobenzyl alcohol from its ester precursor (methyl 4-cyano-3,5-difluorobenzoate) is achieving the reduction of the ester to the alcohol without inadvertently reducing the sensitive nitrile group. Standard reagents like Lithium Aluminum Hydride (
The Solution:
-
Causality of the Reagent: Sodium borohydride (
) alone is generally too mild to reduce esters. However, the addition of anhydrous Calcium Chloride ( ) leads to the in situ formation of Calcium Borohydride ( ). The ion acts as a strong Lewis acid, selectively coordinating to the highly polarized carbonyl oxygen of the ester. This coordination drastically enhances the electrophilicity of the carbonyl carbon, facilitating hydride transfer. Because the nitrile nitrogen is a softer, less basic nucleophile, it does not coordinate effectively with , leaving the cyano group completely untouched[3],[4].
Fig 2: Chemoselective synthetic workflow for 4-Cyano-3,5-difluorobenzyl alcohol.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for the chemoselective reduction of methyl 4-cyano-3,5-difluorobenzoate.
Reagents Required:
-
Methyl 4-cyano-3,5-difluorobenzoate (1.0 eq)
-
Sodium Borohydride (
, 3.0 eq) -
Anhydrous Calcium Chloride (
, 1.5 eq) -
Anhydrous THF / Absolute Ethanol (1:2 ratio, 0.2 M)
Step 1: System Activation
-
Charge an oven-dried, argon-purged round-bottom flask with methyl 4-cyano-3,5-difluorobenzoate and the THF/EtOH solvent mixture.
-
Add anhydrous
(1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes.
-
Causality: This incubation period is critical to allow the
ions to fully coordinate with the ester carbonyl, priming it for reduction[3].
Step 2: Hydride Addition
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add
(3.0 eq) portion-wise over 10 minutes.
-
Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could compromise chemoselectivity.
Step 3: Reaction Progression & Validation
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/EtOAc, UV active). The starting material ester will appear as a higher
spot, while the highly polar benzylic alcohol product will appear at a significantly lower .
Step 4: Quenching & Isolation
-
Once TLC confirms complete consumption of the ester, cool the flask back to 0 °C.
-
Carefully quench the reaction by dropwise addition of saturated aqueous
.
-
Causality:
safely decomposes unreacted borohydride complexes and buffers the solution, preventing base-catalyzed hydrolysis of the sensitive nitrile group.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Step 5: Analytical Characterization
Purify the crude residue via silica gel flash chromatography. Validate the pure 4-Cyano-3,5-difluorobenzyl alcohol using
-
Expected NMR Signatures: Look for the diagnostic benzylic methylene (
) protons appearing as a sharp singlet (or doublet if coupled to the hydroxyl proton) near 4.7–4.8 ppm, and the aromatic protons (at positions 2 and 6) appearing as a multiplet near 7.2 ppm due to spin-spin coupling.
References
-
Accela ChemBio, "Product Information: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile". Available at:[Link]
-
ResearchGate, "Why some esters can be reduced by sodium borohydride? - Mechanistic Discussion". Available at:[Link]
-
Thieme Connect, "Cobalt(II) Chloride Hexahydrate–Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride". Available at:[Link]
Sources
- 1. 433939-89-0|4-Cyano-3,5-difluorobenzyl alcohol|BLD Pharm [bldpharm.com]
- 2. 503000-66-6,4-[(Ethoxymethoxy)carbonyl]phenyl 4-[[6-(Acryloyloxy)hexyl]oxy]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
